3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
Description
Properties
IUPAC Name |
3-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-14(2)17-19-8-11-20(17)13-15-5-9-21(10-6-15)24(22,23)16-4-3-7-18-12-16/h3-4,7-8,11-12,14-15H,5-6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUYFKCEIPYITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine intermediate, which is then functionalized with the imidazole moiety
-
Step 1: Synthesis of Piperidine Intermediate
Reagents: Piperidine, formaldehyde, and isopropylamine.
Conditions: The reaction is carried out under reflux conditions in an organic solvent such as ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an ether solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly in the context of its imidazole and piperidine moieties.
Chemical Biology: It serves as a probe to study sulfonylation reactions and their biological implications.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and material science.
Mechanism of Action
The mechanism of action of 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (imidazole, sulfonyl, piperidine/pyridine) but differing in substitution patterns and biological outcomes.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Bioactivity Profiles
Key Comparative Insights
- Sulfonyl Group Impact : The sulfonyl group in the target compound and analogs (e.g., ) contributes to hydrogen bonding with biological targets. However, its placement (e.g., piperidine vs. pyrrolidine in ) alters steric accessibility, affecting potency .
- Heterocyclic Core : Pyridine-based analogs (target, ) exhibit broader bioactivity (antimicrobial, anticancer) than pyrimidine- or benzimidazole-centric compounds (), likely due to pyridine’s versatile binding modes .
Biological Activity
3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a synthetic organic compound with a complex structure that combines elements of imidazole, piperidine, and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of approximately 348.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that imidazole and pyridine derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is often attributed to the inhibition of key enzymes or disruption of cell membrane integrity.
Anti-inflammatory Properties
The sulfonamide moiety is associated with anti-inflammatory effects, making compounds like this compound potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several points of interaction with biological targets:
| Structural Component | Biological Interaction |
|---|---|
| Imidazole Ring | Potential binding site for enzymes |
| Piperidine Moiety | Enhances lipophilicity and receptor binding |
| Sulfonamide Group | Inhibitory action on bacterial enzymes |
Case Studies
Several studies have explored the biological activity of imidazole and piperidine derivatives:
Study 1: Antimicrobial Evaluation
In vitro tests revealed that related imidazo[1,2-a]pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Study 2: Anti-inflammatory Effects
Research into sulfonamide derivatives shows that they can inhibit pro-inflammatory cytokines in cell culture models, suggesting that compounds like this compound could be effective in reducing inflammation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
